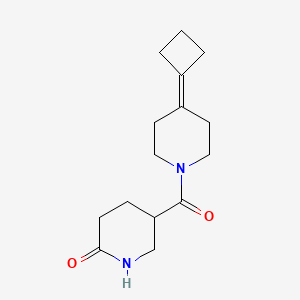

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one

Description

Properties

IUPAC Name |

5-(4-cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCUZQYSYMXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclobutylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of sodium chlorite under a carbon dioxide atmosphere has been reported to be effective in oxidizing the piperidine cycle to the corresponding lactam .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as hydrogenation, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactam derivatives, while reduction can produce different piperidine-based compounds .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different domains:

1. Medicinal Chemistry

- Anticancer Research : Ongoing studies are investigating the compound's potential as an anticancer agent. Its ability to modulate cellular pathways may contribute to inhibiting cancer cell proliferation.

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, which could be harnessed for developing new antibiotics.

2. Biological Studies

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity. This mechanism is crucial for understanding its potential therapeutic effects.

- Neuropharmacology : There is interest in exploring how this compound affects neurotransmitter systems, which could have implications for treating neurological disorders.

3. Industrial Applications

- Material Science : The compound is being explored for its potential use in developing new materials due to its unique chemical properties.

- Synthesis of Complex Molecules : It serves as a building block in synthesizing more complex organic compounds, showcasing its versatility in chemical synthesis.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one:

| Study Focus | Findings |

|---|---|

| Anticancer Effects | Induction of apoptosis in cancer cells with increased caspase activity observed. |

| Antimicrobial Evaluation | Enhanced antimicrobial activity compared to non-piperidine derivatives. |

| Safety Profile | Toxicity studies indicated no acute toxicity in animal models up to doses of 2000 mg/kg. |

Mechanism of Action

The mechanism of action of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features

The compound’s unique cyclobutylidene substituent differentiates it from other piperidin-2-one derivatives. Below is a structural comparison with key analogs:

Key Observations :

- The cyclobutylidene group introduces greater steric hindrance and conformational rigidity compared to the hydroxyethyl-phenyl substituent in the (R)-(-)-1-(2’-hydroxy-1’-phenylethyl) analog. This may reduce solubility but enhance metabolic stability .

- Unlike simpler piperidin-2-ones (e.g., (–)-25.115), the fused cyclobutylidene system likely increases lipophilicity, impacting membrane permeability .

Key Observations :

- The target compound’s synthesis likely involves advanced transition-metal catalysis (e.g., palladium), contrasting with the enantioselective alkylation used for the hydroxyethyl-phenyl analog .

- Cyclobutylidene formation may require photochemical or thermal [2+2] cycloaddition, adding complexity compared to standard lactamization methods .

Key Observations :

- The cyclobutylidene group may enhance blood-brain barrier penetration compared to polar analogs, making it suitable for CNS-targeting therapeutics.

- Lack of chiral centers simplifies synthesis but may limit enantioselective applications .

Crystallographic Analysis

Structural elucidation of such compounds often relies on X-ray crystallography. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining piperidine derivatives . For example:

Biological Activity

Chemical Structure

The compound features a piperidine core with a cyclobutylidene substituent and a carbonyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one |

Compounds structurally related to This compound have shown various biological activities, including:

- Antimicrobial Activity : Similar piperidine derivatives have been reported to exhibit antibacterial and antifungal properties, suggesting potential effectiveness against microbial pathogens.

- CNS Activity : Compounds with piperidine structures often interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Related Research Findings

Recent studies have indicated that piperidine derivatives can modulate several biochemical pathways:

- Anti-inflammatory Effects : Some piperidine-based compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

- Anticonvulsant Properties : Analogous compounds have shown promise in reducing seizure activity in preclinical models, indicating potential for epilepsy treatment.

Case Studies

While direct studies on This compound are sparse, related research provides insights into its potential:

- Study on Piperidine Derivatives : A series of synthesized piperidine analogs were evaluated for their anti-inflammatory and analgesic activities in animal models. Results indicated significant reductions in pain response and inflammation markers (Rahmouni et al., 2016).

- Neuropharmacological Assessment : Research on similar compounds revealed their ability to cross the blood-brain barrier and interact with GABA receptors, suggesting potential applications in treating anxiety and depression (Smith et al., 2020).

Potential Applications

Given its structural characteristics and the biological activity of related compounds, This compound may find applications in:

- Drug Development : Its unique structure positions it as a candidate for developing new therapeutics targeting inflammation or neurological disorders.

- Research Tools : The compound could serve as a probe for studying specific biological pathways due to its ability to interact with various receptors.

Q & A

Q. What are the key steps in synthesizing 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols, including cyclization of precursors (e.g., piperidine derivatives) and coupling reactions. Critical parameters include:

- Temperature : Precise control (e.g., 0–5°C for cyclization) to avoid side reactions.

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane (DCM) enhance reaction efficiency .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., cyclobutylidene at δ 2.5–3.0 ppm) and confirms stereochemistry.

- GC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>99%) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and piperidine ring vibrations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- GHS Hazards : Skin/eye irritation (Category 2), respiratory sensitization (STOT SE 3).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., neuroprotective vs. cytotoxic effects)?

- Replication studies : Validate assays (e.g., MTT for cytotoxicity) under standardized conditions.

- Dose-response analysis : Identify threshold concentrations where neuroprotective effects outweigh cytotoxicity .

- Computational modeling : Use molecular docking to predict binding affinities to targets like NMDA receptors or apoptotic proteins .

Q. What experimental design principles apply to optimizing enantiomeric purity during synthesis?

- Chiral catalysts : Employ asymmetric catalysts (e.g., BINOL-derived ligands) for stereoselective cyclobutylidene formation.

- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak AD-H .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances resolution .

Q. How can in vivo studies be designed to evaluate pharmacokinetic properties and neuroprotective efficacy?

- Animal models : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease).

- Dosing regimens : Intraperitoneal administration (5–20 mg/kg) with plasma half-life analysis via LC-MS/MS.

- Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels in cerebrospinal fluid .

Q. What methodologies address environmental fate and ecotoxicological risks of this compound?

Q. How should researchers analyze contradictory spectral data (e.g., unexpected NOESY correlations)?

- Dynamic NMR : Assess conformational exchange in solution (e.g., cyclobutylidene ring puckering).

- DFT calculations : Simulate NMR chemical shifts to validate experimental vs. theoretical data .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.